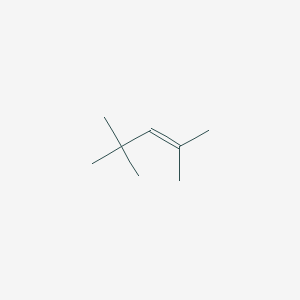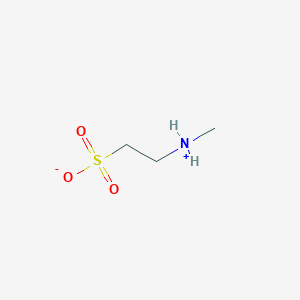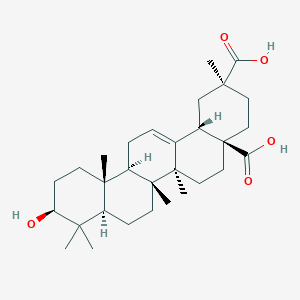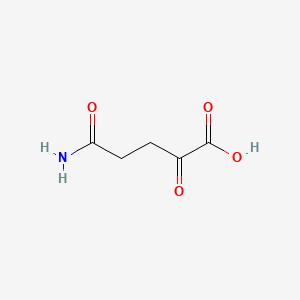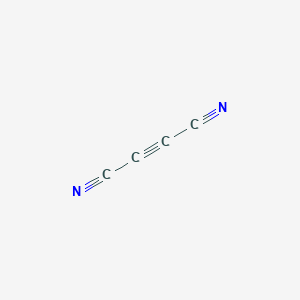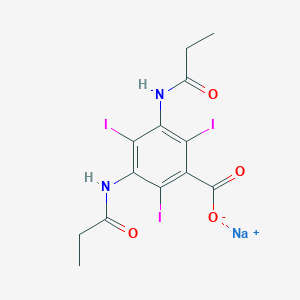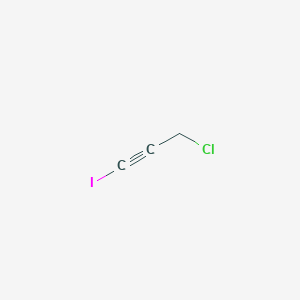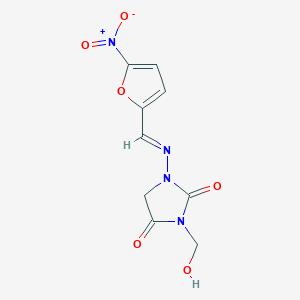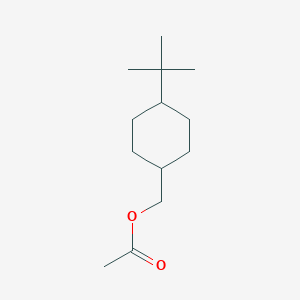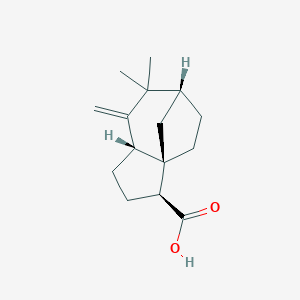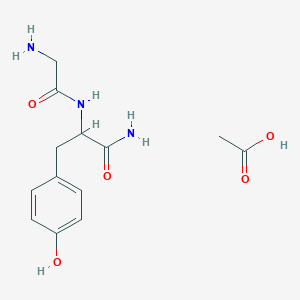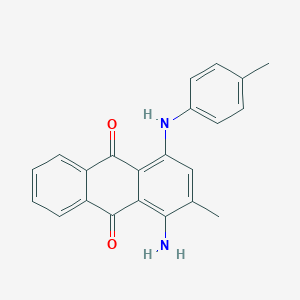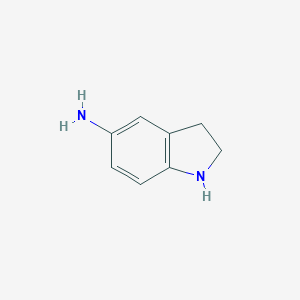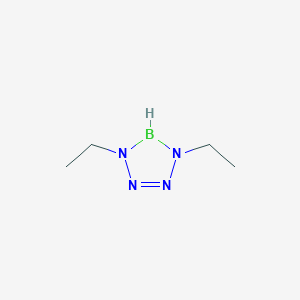
1,4-Diethyl-4,5-dihydro-1H-tetrazaborole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diethyl-4,5-dihydro-1H-tetrazaborole, also known as Bortezomib, is a boronic acid-based proteasome inhibitor that has been used in the treatment of multiple myeloma. It is a small molecule that selectively inhibits the 26S proteasome, which is responsible for the degradation of intracellular proteins.
Wirkmechanismus
1,4-Diethyl-4,5-dihydro-1H-tetrazaborole selectively inhibits the 26S proteasome, which is responsible for the degradation of intracellular proteins. By inhibiting this process, 1,4-Diethyl-4,5-dihydro-1H-tetrazaborole leads to the accumulation of misfolded proteins, which can ultimately lead to cell death.
Biochemische Und Physiologische Effekte
1,4-Diethyl-4,5-dihydro-1H-tetrazaborole has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which play a role in the development of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,4-Diethyl-4,5-dihydro-1H-tetrazaborole in lab experiments is its selectivity for the 26S proteasome. This allows for the specific targeting of intracellular proteins, which can be beneficial in studying the role of these proteins in various diseases. However, 1,4-Diethyl-4,5-dihydro-1H-tetrazaborole can also have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
1. Investigating the potential use of 1,4-Diethyl-4,5-dihydro-1H-tetrazaborole in combination with other cancer therapies, such as chemotherapy and radiation therapy.
2. Studying the role of 1,4-Diethyl-4,5-dihydro-1H-tetrazaborole in the treatment of other autoimmune diseases, such as multiple sclerosis and psoriasis.
3. Developing new proteasome inhibitors that have improved selectivity and fewer off-target effects.
4. Investigating the use of 1,4-Diethyl-4,5-dihydro-1H-tetrazaborole in the treatment of other types of cancer, such as breast cancer and prostate cancer.
5. Studying the long-term effects of 1,4-Diethyl-4,5-dihydro-1H-tetrazaborole treatment on cancer survivors.
Synthesemethoden
The synthesis of 1,4-Diethyl-4,5-dihydro-1H-tetrazaborole involves the reaction of boronic acid with the corresponding amine to form the boronic ester. This is followed by a reaction with a tetrazole derivative to form the tetrazaborole ring system. The final step involves the introduction of the diethylamino group to the tetrazaborole ring.
Wissenschaftliche Forschungsanwendungen
1,4-Diethyl-4,5-dihydro-1H-tetrazaborole has been extensively studied for its potential use in the treatment of various types of cancer, including multiple myeloma, mantle cell lymphoma, and non-small cell lung cancer. It has also been investigated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Eigenschaften
CAS-Nummer |
19258-82-3 |
|---|---|
Produktname |
1,4-Diethyl-4,5-dihydro-1H-tetrazaborole |
Molekularformel |
C4H11BN4 |
Molekulargewicht |
125.97 g/mol |
IUPAC-Name |
1,4-diethyl-5H-tetrazaborole |
InChI |
InChI=1S/C4H11BN4/c1-3-8-5-9(4-2)7-6-8/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
GHBNIGBEIAROJF-UHFFFAOYSA-N |
SMILES |
B1N(N=NN1CC)CC |
Kanonische SMILES |
B1N(N=NN1CC)CC |
Synonyme |
1,4-Diethyl-4,5-dihydro-1H-tetrazaborole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



